molecular formula C13H16N2O2S B11853023 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate CAS No. 62257-59-4

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate

Cat. No.: B11853023
CAS No.: 62257-59-4
M. Wt: 264.35 g/mol
InChI Key: NJJFATSXYWZMCG-UHFFFAOYSA-N
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Description

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the tetrahydroquinoline core, followed by functional group modifications to introduce the carbamothioyl and acetate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The compound’s structure allows it to form interactions with biological macromolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

  • 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds

Comparison: Compared to similar compounds, 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62257-59-4

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

(8-carbamothioyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate

InChI

InChI=1S/C13H16N2O2S/c1-8-6-10-4-3-5-13(12(14)18,17-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,18)

InChI Key

NJJFATSXYWZMCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C(=S)N)OC(=O)C)N=C1

Origin of Product

United States

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